molecular formula C11H8Br2 B12552204 Naphthalene, 2-(dibromomethyl)- CAS No. 189693-08-1

Naphthalene, 2-(dibromomethyl)-

Cat. No.: B12552204
CAS No.: 189693-08-1
M. Wt: 299.99 g/mol
InChI Key: MJZLPJYZFMSVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibromomethyl)naphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two bromine atoms attached to a methyl group, which is further attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)naphthalene typically involves the bromination of 2-methylnaphthalene. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide and azobisisobutyronitrile as reagents. The reaction is carried out in a solvent such as chloroform under reflux conditions for several days .

Industrial Production Methods: Industrial production of 2-(dibromomethyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(Dibromomethyl)naphthalene is used as a precursor in the synthesis of various organic compounds. Its ability to undergo debromination and coupling reactions makes it valuable in the preparation of complex molecular structures .

Biology and Medicine: While specific biological applications are limited, derivatives of 2-(dibromomethyl)naphthalene may have potential as intermediates in the synthesis of biologically active molecules.

Industry: In the materials science field, this compound is used in the synthesis of conjugated polymers and other materials with unique electronic properties. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Mechanism of Action

The mechanism of action of 2-(dibromomethyl)naphthalene in chemical reactions involves the homolytic cleavage of the carbon–bromine bond. This process generates reactive intermediates such as radicals, which can undergo further reactions to form various products. The pathways involved in these reactions are influenced by factors such as the presence of catalysts, reaction conditions, and the nature of the substituents on the naphthalene ring .

Comparison with Similar Compounds

  • 2,3-Bis(dibromomethyl)naphthalene
  • 2,3-Bis(bromomethyl)naphthalene
  • 1,4-Dibromo-2,5-bis(dibromomethyl)benzene
  • 2,5-Dibromo-1-(dibromomethyl)benzene

Comparison: 2-(Dibromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. Compared to other similar compounds, it exhibits distinct reactivity in debromination and coupling reactions. For example, 2,3-bis(dibromomethyl)naphthalene tends to form different dimers and polymers, while 2-(dibromomethyl)naphthalene primarily forms naphthocyclobutadiene intermediates .

Properties

CAS No.

189693-08-1

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

2-(dibromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H

InChI Key

MJZLPJYZFMSVDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.